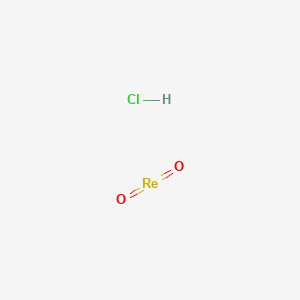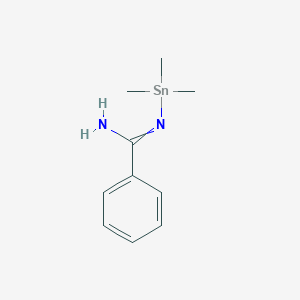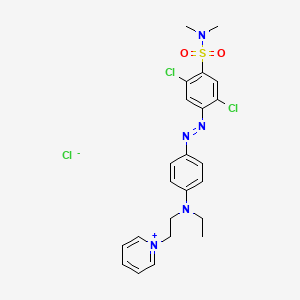
Bis(diethylene glycol) chlorendate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis(diethylene glycol) chlorendate, also known as diethylene glycol bis(chloroformate), is a chemical compound with the molecular formula C6H8Cl2O5. It is a colorless to light yellow liquid with a pungent, mustard-like odor. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of pharmaceuticals, agrochemicals, and polycarbonates .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(diethylene glycol) chlorendate is typically synthesized through the reaction of diethylene glycol with phosgene. The reaction is carried out under controlled conditions to ensure the safe handling of phosgene, which is a highly toxic gas. The general reaction can be represented as follows:
C4H10O3+2COCl2→C6H8Cl2O5+2HCl
The reaction is usually conducted in the presence of a solvent such as toluene or dichloromethane, and the temperature is maintained at around 0-5°C to control the exothermic nature of the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound involves the continuous feeding of diethylene glycol and phosgene into a reactor. The reaction mixture is then subjected to distillation to separate the desired product from by-products and unreacted starting materials. The final product is purified through techniques such as recrystallization or column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(diethylene glycol) chlorendate undergoes various chemical reactions, including:
Hydrolysis: Reacts with water to form diethylene glycol and hydrochloric acid.
Alcoholysis: Reacts with alcohols to form diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Reacts with amines to form diethylene glycol amides and hydrochloric acid.
Common Reagents and Conditions
Hydrolysis: Water, typically under acidic or basic conditions.
Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.
Aminolysis: Amines such as aniline or ethylamine, usually at room temperature.
Major Products Formed
Hydrolysis: Diethylene glycol and hydrochloric acid.
Alcoholysis: Diethylene glycol monoesters and hydrochloric acid.
Aminolysis: Diethylene glycol amides and hydrochloric acid.
Wissenschaftliche Forschungsanwendungen
Bis(diethylene glycol) chlorendate has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of bis(diethylene glycol) chlorendate involves its reactivity with nucleophiles such as water, alcohols, and amines. The compound’s chlorocarbonate groups are highly reactive, allowing it to form esters, amides, and other derivatives through nucleophilic substitution reactions. These reactions typically proceed via the formation of a tetrahedral intermediate, followed by the elimination of hydrochloric acid .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethylene glycol dimethyl ether (Diglyme): A solvent with similar structural features but different reactivity and applications.
Ethylene glycol bis(chloroformate): Similar in structure but with different physical properties and reactivity.
Uniqueness
Bis(diethylene glycol) chlorendate is unique due to its dual chlorocarbonate functional groups, which provide it with high reactivity and versatility in organic synthesis. This makes it particularly valuable in the production of complex organic molecules and polymers .
Eigenschaften
CAS-Nummer |
68833-65-8 |
|---|---|
Molekularformel |
C17H20Cl6O8 |
Molekulargewicht |
565.0 g/mol |
IUPAC-Name |
bis[2-(2-hydroxyethoxy)ethyl] 1,4,5,6,7,7-hexachlorobicyclo[2.2.1]hept-5-ene-2,3-dicarboxylate |
InChI |
InChI=1S/C17H20Cl6O8/c18-11-12(19)16(21)10(14(27)31-8-6-29-4-2-25)9(15(11,20)17(16,22)23)13(26)30-7-5-28-3-1-24/h9-10,24-25H,1-8H2 |
InChI-Schlüssel |
KLOLGGOJHRWANR-UHFFFAOYSA-N |
Kanonische SMILES |
C(COCCOC(=O)C1C(C2(C(=C(C1(C2(Cl)Cl)Cl)Cl)Cl)Cl)C(=O)OCCOCCO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


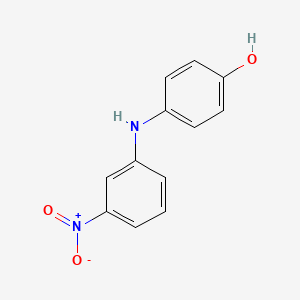
![3-[(2-Nitrophenyl)methylidene]oxolane-2,4-dione](/img/structure/B14475960.png)
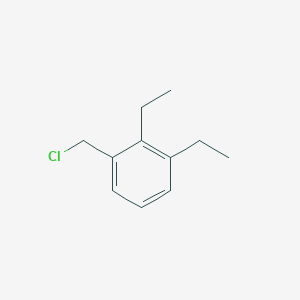
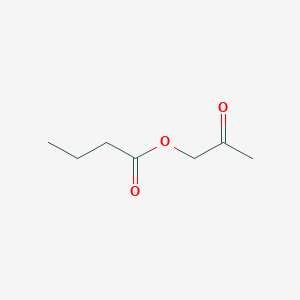
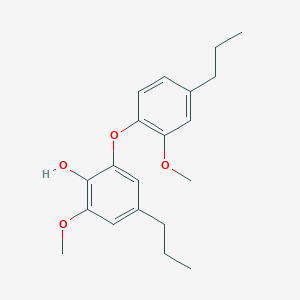
![3-methyl-1,5-diphenyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one](/img/structure/B14475990.png)
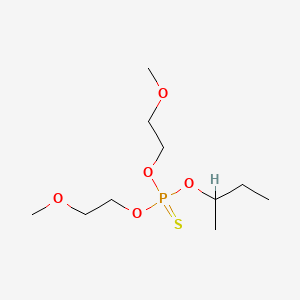
![1-(4-butylphenyl)-N-[1-(4-butylphenyl)ethylideneamino]ethanimine](/img/structure/B14476005.png)
